5-(1-Morpholin-4-YL-ethyl)-furan-2-carboxylic acid hydrochloride
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Overview
Description
The compound “5-(1-Morpholin-4-YL-ethyl)-furan-2-carboxylic acid hydrochloride” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals . The furan ring is a heterocyclic compound that also appears in many natural products and drugs .
Molecular Structure Analysis
The molecular structure would include a morpholine ring attached to a furan ring via an ethyl linker. The carboxylic acid group would be attached to the 2-position of the furan ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the morpholine ring could potentially make it a base, and the carboxylic acid group would make it acidic .
Scientific Research Applications
Synthesis of New Tetrahydroisoquinolinones
A study detailed the synthesis of new tetrahydroisoquinolinones, incorporating both a known fragment of pharmacological interest and various pharmacophoric substituents. This process involved the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine in different solvents, with the carboxylic acid group being transformed in four steps into cyclic aminomethyl groups, yielding various new tetrahydroisoquinolinones (M. Kandinska, I. Kozekov, M. Palamareva, 2006).
Antimicrobial Activity of Arylfuroylmorpholines
Another study synthesized 4-(5-aryl-2-furoyl)morpholines and 4-[(5-aryl-2-furyl)carbonothioyl]morpholines from furan-2-carboxylic acids and furfural. These compounds were tested for antimicrobial activity, identifying compounds with high activity against C. neoformans ATCC 208821 (Y. Matiichuk, Yu. I. Gorak, R. Martyak, T. Chaban, V. Ogurtsov, I. Chaban, V. Matiychuk, 2021).
Diels−Alder Reaction for Preparing Substituted Anilines
Research on the Diels−Alder reaction of 2-amino-substituted furans for preparing substituted anilines showed high regioselectivity, facilitating the synthesis of polysubstituted anilines with potential pharmacological applications (A. Padwa, M. Dimitroff, A. Waterson, Tianhua Wu, 1997).
Synthesis of Azuleno Pyrrole and Furan
The synthesis of new heterocyclic compounds, including azuleno[1,2-b]pyrrole and azuleno[1,2-b]furan, was achieved by reacting 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with morpholino enamines. This synthesis pathway highlights the versatility of morpholine derivatives in creating complex heterocyclic structures (K. Fujimori, H. Fukazawa, Yasuhiko Nezu, K. Yamane, M. Yasunami, K. Takase, 1986).
Future Directions
Properties
IUPAC Name |
5-(1-morpholin-4-ylethyl)furan-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4.ClH/c1-8(12-4-6-15-7-5-12)9-2-3-10(16-9)11(13)14;/h2-3,8H,4-7H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNKIZPPXQTTKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(O1)C(=O)O)N2CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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